2,3-DIOXOINDOLINE-5-SULFONIC ACID
Overview
Description
2,3-DIOXOINDOLINE-5-SULFONIC ACID is a highly specific reagent known for its ability to modify tryptophan residues in peptides and proteins . This compound is characterized by its stability, easy handling, high water solubility, and high specificity, making it a valuable tool in biochemical research .
Mechanism of Action
Target of Action
The primary target of 2,3-Dioxo-5-indolinesulfonic acid is tryptophan and tryptophan residues in peptides and proteins . Tryptophan is an essential amino acid that plays a critical role in protein synthesis.
Mode of Action
2,3-Dioxo-5-indolinesulfonic acid has been found to react specifically with tryptophan and tryptophan residues in peptides and proteins . This reaction results in the modification of tryptophan .
Biochemical Pathways
The biochemical pathways affected by 2,3-Dioxo-5-indolinesulfonic acid primarily involve the modification of tryptophan residues in peptides and proteins
Pharmacokinetics
It is known that the compound is water-soluble , which may influence its bioavailability and distribution within the body.
Result of Action
The primary result of the action of 2,3-Dioxo-5-indolinesulfonic acid is the modification of tryptophan residues in peptides and proteins . This modification can potentially alter the function of these proteins, although the specific effects may vary depending on the protein or peptide involved.
Action Environment
The action of 2,3-Dioxo-5-indolinesulfonic acid can be influenced by environmental factors such as pH. For example, the reaction of 2,3-Dioxo-5-indolinesulfonic acid with amino acids has been studied in 0.1 M acetic acid at pH 2.9
Biochemical Analysis
Biochemical Properties
2,3-Dioxo-5-indolinesulfonic acid plays a crucial role in biochemical reactions by specifically modifying tryptophan residues in peptides and proteins. It reacts with tryptophan in the presence of a molar excess of the reagent, leading to significant modification within a short period. This specificity is advantageous as it allows for targeted modification without affecting other amino acids. The compound interacts with tryptophan residues through a covalent bond formation, resulting in a yellow-colored derivative that can be easily detected and quantified .
Cellular Effects
2,3-Dioxo-5-indolinesulfonic acid influences various cellular processes by modifying tryptophan residues in proteins. This modification can affect protein function, stability, and interactions with other biomolecules. In particular, the modification of tryptophan residues can alter cell signaling pathways, gene expression, and cellular metabolism. For example, the modification of tryptophan residues in enzymes can lead to changes in their catalytic activity, impacting metabolic pathways and cellular homeostasis .
Molecular Mechanism
The molecular mechanism of 2,3-Dioxo-5-indolinesulfonic acid involves the covalent modification of tryptophan residues in proteins. This modification occurs through the formation of a covalent bond between the sulfonic acid group of the compound and the indole ring of tryptophan. This interaction results in a stable, water-soluble derivative that can be easily detected due to its yellow color. The modification of tryptophan residues can lead to changes in protein conformation, stability, and interactions with other biomolecules, ultimately affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dioxo-5-indolinesulfonic acid can change over time. The compound is stable and maintains its specificity for tryptophan residues over extended periods. Prolonged exposure to the reagent can lead to the modification of other amino acids, such as proline and cysteine, although to a much lesser extent. The stability and specificity of the compound make it suitable for long-term studies in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of 2,3-Dioxo-5-indolinesulfonic acid in animal models vary with different dosages. At lower dosages, the compound specifically modifies tryptophan residues without causing significant adverse effects. At higher dosages, the modification of other amino acids, such as proline and cysteine, becomes more pronounced. High doses of the compound can also lead to toxic effects, impacting cellular function and overall health of the animal models .
Metabolic Pathways
2,3-Dioxo-5-indolinesulfonic acid is involved in metabolic pathways by modifying tryptophan residues in enzymes and proteins. This modification can affect the catalytic activity of enzymes, leading to changes in metabolic flux and metabolite levels. The compound interacts with enzymes involved in various metabolic pathways, influencing their function and regulation. The modification of tryptophan residues can also impact the binding of cofactors and substrates, further affecting metabolic processes .
Transport and Distribution
Within cells and tissues, 2,3-Dioxo-5-indolinesulfonic acid is transported and distributed through interactions with transporters and binding proteins. The compound’s high water solubility allows it to diffuse easily within the cellular environment. It can accumulate in specific cellular compartments where tryptophan-containing proteins are abundant. The distribution of the compound is influenced by its interactions with transporters and binding proteins, which facilitate its movement within the cell .
Subcellular Localization
2,3-Dioxo-5-indolinesulfonic acid localizes to specific subcellular compartments where tryptophan-containing proteins are present. The compound’s activity and function are influenced by its localization within the cell. Targeting signals and post-translational modifications can direct the compound to specific organelles, such as the endoplasmic reticulum or mitochondria. The subcellular localization of the compound can impact its ability to modify tryptophan residues and influence cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIOXOINDOLINE-5-SULFONIC ACID involves the reaction of indole derivatives with sulfonating agents under controlled conditions . The reaction typically takes place in an acidic medium, such as acetic acid, at a pH of around 2.9 . The process requires careful control of temperature and reaction time to ensure the desired product is obtained with high specificity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
2,3-DIOXOINDOLINE-5-SULFONIC ACID primarily undergoes substitution reactions, particularly with tryptophan residues in peptides and proteins . It can also react with other amino acids, such as proline and cysteine, under specific conditions .
Common Reagents and Conditions
The compound reacts with amino acids in the presence of an excess of this compound in an acidic medium . The reaction conditions typically involve a molar excess of the reagent and a controlled pH environment .
Major Products Formed
The major products formed from the reaction of this compound with tryptophan residues are modified peptides and proteins that are completely water-soluble due to the polar nature of the added group . The yellow color of the derivatives (λ max, 367 nm) allows for easy determination of the extent and location of the modification .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Ninhydrin: Another reagent used for detecting amino acids, but it lacks the specificity for tryptophan residues.
Dansyl Chloride: Used for labeling amino acids, but it is less specific compared to 2,3-DIOXOINDOLINE-5-SULFONIC ACID.
Uniqueness
This compound stands out due to its high specificity for tryptophan residues, stability, and ease of handling . These properties make it a preferred reagent in biochemical research for studying protein structure and function .
Properties
IUPAC Name |
2,3-dioxo-1H-indole-5-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO5S/c10-7-5-3-4(15(12,13)14)1-2-6(5)9-8(7)11/h1-3H,(H,9,10,11)(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHYCFBVIXOJJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20223395 | |
Record name | 2,3-Dioxo-5-indolinesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20223395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7313-70-4 | |
Record name | Isatin-5-sulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7313-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dioxo-5-indolinesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007313704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dioxo-5-indolinesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20223395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dioxoindoline-5-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.975 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISATIN-5-SULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCY7M68CQ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,3-Dioxo-5-indolinesulfonic acid a useful tool in studying lysozyme?
A: 2,3-Dioxo-5-indolinesulfonic acid is a highly specific reagent for modifying tryptophan residues in peptides and proteins []. This specificity is particularly valuable in studying lysozyme, as this enzyme contains tryptophan residues crucial for its activity and antigenic properties.
Q2: How does modification of tryptophan residues with 2,3-Dioxo-5-indolinesulfonic acid impact lysozyme's antigenic properties?
A: Research using a specific peptide derived from lysozyme (peptide 62-68 (Cys 64-Cys 80) 74-96 (Cys 76-Cys 94)) demonstrated that modifying the tryptophan residues with 2,3-Dioxo-5-indolinesulfonic acid significantly reduced its antigenic reactivity without significantly altering its conformation []. This suggests that the tryptophan residues within this peptide sequence, potentially tryptophans 62 and 63, are directly involved in the antigenic recognition site of lysozyme [].
Q3: Does modifying tryptophan 123 with 2,3-Dioxo-5-indolinesulfonic acid affect lysozyme's conformation and activity?
A: While the provided abstracts don't elaborate on the specific effects of modifying tryptophan 123 in lysozyme, further research exploring the impact of this specific modification on conformation, enzymatic activity, and immunochemical properties is necessary []. Comparing these findings to the effects observed on the peptide 62-68 (Cys 64-Cys 80) 74-96 (Cys 76-Cys 94) could provide a more comprehensive understanding of the role of different tryptophan residues in lysozyme.
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